5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline

Description

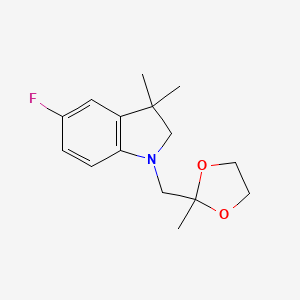

5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is a fluorinated indoline derivative characterized by a 3,3-dimethyl substitution on the indoline ring and a 1-((2-methyl-1,3-dioxolan-2-yl)methyl) group at the N1 position. The 1,3-dioxolane moiety contributes to hydrophilicity and conformational flexibility, which may improve solubility compared to purely hydrophobic analogs.

Properties

Molecular Formula |

C15H20FNO2 |

|---|---|

Molecular Weight |

265.32 g/mol |

IUPAC Name |

5-fluoro-3,3-dimethyl-1-[(2-methyl-1,3-dioxolan-2-yl)methyl]-2H-indole |

InChI |

InChI=1S/C15H20FNO2/c1-14(2)9-17(10-15(3)18-6-7-19-15)13-5-4-11(16)8-12(13)14/h4-5,8H,6-7,9-10H2,1-3H3 |

InChI Key |

DSBHLGXQKGQDST-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)F)CC3(OCCO3)C)C |

Origin of Product |

United States |

Preparation Methods

Indoline Core Synthesis and Fluorination Strategies

The indoline scaffold forms the foundation of this compound, requiring precise regioselective fluorination. One approach involves the Vilsmeier-Haack reaction to generate 3-carbaldehyde intermediates from 2-methylaniline derivatives . For instance, treating 2-methylaniline with phosphorus oxychloride and dimethylformamide (DMF) at 0–5°C produces a Vilsmeier reagent, which facilitates formylation at the 3-position . Subsequent cyclization under acidic conditions yields the indoline core.

Dioxolane Moiety Incorporation via Alkylation

The 2-methyl-1,3-dioxolan-2-ylmethyl group is introduced through alkylation reactions. Patent EP2524959A1 describes the use of dioxolane-containing tosylates as alkylating agents . For example, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate reacts with indoline derivatives in the presence of potassium carbonate and DMF at elevated temperatures . This method, detailed in Ambeed’s experimental data, achieved an 82% yield when coupling dioxolane tosylates with hydroxylated intermediates .

Critical parameters for this step include:

-

Solvent choice : Polar aprotic solvents like DMF or N-methylpyrrolidinone enhance reaction rates.

-

Temperature : Reactions typically proceed at 70–96°C to overcome kinetic barriers .

-

Base selection : Potassium carbonate or sodium hydride facilitates deprotonation of the indoline nitrogen, enabling nucleophilic attack on the tosylate .

Optimization of Ketalization and Protecting Group Strategies

Ketalization is pivotal for stabilizing reactive carbonyl groups during synthesis. PMC5994915 outlines a protocol where ethane-1,2-diol or propane-1,3-diol reacts with indoline-3-ketones under acidic conditions to form spiro-dioxolane intermediates . For instance, compound 8l (4-((2-(5-fluoro-2-oxospiro[indoline-3,2′- dioxolan]-1-yl)acetamido)methyl)benzoic acid) was synthesized via ketalization with a 59% yield .

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Ketalization | Ethane-1,2-diol, HCl | Reflux, 12h | 59–75 |

| Tosylate Alkylation | K2CO3, DMF | 70°C, 96h | 82 |

| Fluorination | Selectfluor, CH3CN | RT, 6h | 68 |

Purification and Analytical Validation

Purification methods significantly impact final compound purity. Column chromatography with hexane/ethyl acetate gradients (20–50% EtOAc) is standard for isolating intermediates . Recrystallization from saturated sodium carbonate solutions effectively removes acidic byproducts .

Analytical validation via 1H NMR and ESI-MS ensures structural fidelity. For example, the target compound’s methyl groups resonate at δ 1.36–1.42 ppm, while the dioxolane protons appear as multiplet signals at δ 4.09–4.48 ppm . Mass spectrometry confirms the molecular ion peak at m/z 401.1 for related spiro-dioxolane indolines .

Challenges and Alternative Routes

Despite established protocols, challenges persist:

-

Regioselectivity : Competing reactions during fluorination may yield 5-fluoro and 7-fluoro isomers. Directed ortho-metalation using LDA (lithium diisopropylamide) improves selectivity but requires anhydrous conditions .

-

Dioxolane Stability : Acidic conditions during ketalization risk hydrolyzing the dioxolane ring. Using Boc-protected amines mitigates this issue, as demonstrated in Scheme 3 of PMC5994915 .

Alternative routes include Mitsunobu reactions to install the dioxolane group. However, this method’s reliance on expensive reagents like DIAD (diisopropyl azodicarboxylate) limits scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with indoline structures, including 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline, exhibit significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, related indole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties due to its structural characteristics .

Antitumor Potential

The indoline framework is known for its bioactivity in cancer research. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. Molecular docking studies suggest that this compound may interact with key biological targets involved in cancer progression, potentially leading to the development of new anticancer therapies .

Neuroprotective Effects

Given the structural similarities with other neuroprotective compounds, there is potential for this compound to exhibit neuroprotective effects. Research into related compounds has indicated that modifications in the indole structure can enhance neuroprotection against oxidative stress and neurodegenerative diseases .

Chemical Synthesis

The synthesis of this compound involves several synthetic steps which can be utilized to develop related compounds. The methodologies employed often include fluorination and dioxolane formation strategies that can be adapted for synthesizing analogs with varied biological activities .

Pharmaceutical Development

This compound's unique combination of functional groups makes it an attractive candidate for pharmaceutical development. Its synthesis can be optimized for higher yields and purity, facilitating the production of derivatives that may enhance its therapeutic efficacy or reduce side effects .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Contains fluorine and an indole structure | Antitumor properties |

| 3-Dimethylindole | Similar indole core without dioxolane | Antimicrobial activity |

| 2-Methylindole | Lacks fluorine but has similar ring structure | Neuroprotective effects |

This table highlights how the combination of fluorinated and dioxolane functionalities within the indoline framework may enhance biological activity compared to other compounds .

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and properties of 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline with related indoline derivatives:

Key Research Findings and Trends

Halogenation Impact : Fluorine at C5 enhances electronegativity and metabolic stability across all compared compounds .

Substituent Diversity :

- Dioxolane : Balances hydrophobicity and solubility, advantageous for drug delivery .

- Carboxylic acid/pyrrole : Enhances target binding via polar interactions .

Synthetic Flexibility : Modular synthesis (e.g., click chemistry, condensation) allows rapid diversification of indoline scaffolds .

Biological Activity

5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is a novel compound with potential biological activities that merit detailed investigation. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C15H20FNO2

- Molecular Weight : 265.32 g/mol

- CAS Number : 887979-07-9

This compound features a fluorinated indoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound involves multiple steps that typically include the introduction of the fluorine atom and the formation of the dioxolane ring. The specific synthetic routes can vary based on the desired purity and yield, but detailed methodologies are often documented in chemical literature.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that fluorinated indolines can inhibit cell proliferation in various cancer cell lines. Specifically, analogs have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Analog A | L1210 (Mouse leukemia) | < 100 | Inhibition of DNA synthesis |

| Analog B | HCT116 (Colon cancer) | 6.2 | Inhibition of thymidylate synthase |

| Analog C | T47D (Breast cancer) | 18.76 | Competitive inhibition of deoxythymidine uptake |

These findings suggest that this compound may exhibit similar or enhanced biological activity due to its unique structural features.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in nucleotide metabolism. For example, related compounds have been shown to act as competitive inhibitors of thymidylate synthase, a crucial enzyme for DNA synthesis . The presence of the dioxolane moiety may also enhance solubility and bioavailability, contributing to its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated indolines:

- Study on Anticancer Activity : A study reported that a series of fluorinated indolines exhibited significant cytotoxicity against various cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit cell cycle progression.

- Enzyme Inhibition Studies : Research demonstrated that certain indoline derivatives could inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and cellular proliferation .

- Comparative Analysis : A comparative analysis with other known anticancer agents showed that some derivatives of this compound had comparable or superior activity against specific cancer types.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline, and how can purity be optimized?

- Method : A reflux-based approach using acetic acid as a solvent is commonly employed for indole derivatives. For example, refluxing precursors with sodium acetate in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures ensures high crystallinity and purity . Post-synthesis, purity should be confirmed via elemental analysis and single-crystal X-ray diffraction to validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Method : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy can identify functional groups like the dioxolane ring. Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for verifying steric effects from dimethyl and dioxolane substituents .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Method : Standardize reaction conditions (e.g., molar ratios, temperature, and solvent) using protocols validated by spectral and crystallographic data. Detailed procedural documentation, including recrystallization solvents (e.g., acetic acid/water mixtures) and purification steps, minimizes variability .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for synthesizing this compound?

- Method : Quantum chemical calculations (e.g., density functional theory) predict reaction intermediates and transition states, enabling energy barrier analysis. Reaction path search algorithms, combined with experimental validation, can identify optimal conditions (e.g., solvent polarity, catalyst selection) to reduce trial-and-error approaches .

Q. How should researchers design experiments to investigate substituent effects on the compound’s reactivity or bioactivity?

- Method : Use a Design of Experiments (DoE) framework to systematically vary substituents (e.g., fluoro vs. methyl groups) and analyze outcomes (e.g., reaction yield, binding affinity). Statistical tools like response surface methodology (RSM) quantify parameter interactions, reducing the number of required trials while maximizing data utility .

Q. What methodologies resolve contradictions in reported catalytic activity or stability data for this compound?

- Method : Cross-validate findings using orthogonal techniques. For example, discrepancies in catalytic efficiency might arise from differing solvent systems (polar vs. non-polar). Replicate studies under controlled conditions (e.g., inert atmosphere, standardized humidity) and employ advanced characterization (e.g., X-ray photoelectron spectroscopy for surface analysis) .

Q. How can structure-activity relationship (SAR) studies be structured to explore this compound’s pharmacological potential?

- Method : Synthesize analogs with modifications to the dioxolane or indoline moieties. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with computational docking studies to identify critical binding interactions. Molecular dynamics simulations can further elucidate conformational stability in biological environments .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., conflicting solubility or stability results)?

- Method : Apply multivariate analysis (e.g., principal component analysis) to identify hidden variables (e.g., trace impurities, pH variations). Robust regression models can account for outliers, while meta-analyses of published data highlight consensus trends .

Q. How can crystallographic data be leveraged to predict intermolecular interactions in solid-state forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.